Product packaging for Dibenzyl(dimethoxy)stannane(Cat. No.:CAS No. 22501-72-0)

Dibenzyl(dimethoxy)stannane

Cat. No.: B14704117
CAS No.: 22501-72-0
M. Wt: 363.0 g/mol
InChI Key: TUKJQFVDLYJABM-UHFFFAOYSA-N
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Description

Dibenzyl(dimethoxy)stannane is an organotin compound that serves as a versatile reagent in synthetic organic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Stille coupling, a powerful method for forming carbon-carbon (C-C) bonds, which is fundamental to constructing complex molecules in medicinal chemistry and materials science . The compound can function as a precursor to stabilized benzyl anions, allowing for the introduction of benzyl groups into various electrophilic partners. Researchers value this reagent for its utility in generating diverse molecular architectures, including benzodiazepine scaffolds and other pharmacologically relevant structures . The mechanism of action typically involves a palladium-catalyzed cycle where the tin-bound benzyl group is transferred to an organic electrophile, such as an acid chloride or aryl halide . Successful application, especially on solid supports, is often optimized in the presence of a base like Hunig's base (N,N-Diisopropylethylamine) to suppress a common side reaction, protiodestannylation (destannylation), thereby improving reaction yields . As with all organotin compounds, careful handling is required due to potential toxicity. This product is intended For Research Use Only and is not classified as a drug, food additive, or cosmetic. It is strictly prohibited for diagnostic, therapeutic, personal, or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20O2Sn B14704117 Dibenzyl(dimethoxy)stannane CAS No. 22501-72-0

Properties

CAS No.

22501-72-0

Molecular Formula

C16H20O2Sn

Molecular Weight

363.0 g/mol

IUPAC Name

dibenzyl(dimethoxy)stannane

InChI

InChI=1S/2C7H7.2CH3O.Sn/c2*1-7-5-3-2-4-6-7;2*1-2;/h2*2-6H,1H2;2*1H3;/q;;2*-1;+2

InChI Key

TUKJQFVDLYJABM-UHFFFAOYSA-N

Canonical SMILES

CO[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)OC

Origin of Product

United States

Structural Characterization and Spectroscopic Analysis of Dibenzyl Dimethoxy Stannane and Its Analogues

Advanced Spectroscopic Techniques for Molecular Elucidation

The precise determination of the molecular structure of dibenzyl(dimethoxy)stannane, which consists of a central tin atom bonded to two benzyl (B1604629) groups and two methoxy (B1213986) groups, relies on the synergistic use of several spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organotin compounds in solution. By examining the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹¹⁹Sn NMR are the most informative techniques.

Proton NMR spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl and methoxy groups.

The protons of the methoxy groups (–OCH₃) would typically appear as a sharp singlet due to the free rotation around the Sn-O and O-C bonds, leading to chemical equivalence. The chemical shift of these protons is influenced by the electronegativity of the oxygen and tin atoms.

The benzyl group (–CH₂C₆H₅) protons would give rise to more complex signals. The methylene (B1212753) protons (–CH₂–) adjacent to the tin atom would appear as a singlet, with its chemical shift influenced by the deshielding effect of the tin atom. The aromatic protons of the phenyl ring would typically appear as a multiplet in the aromatic region of the spectrum. The integration of these signals would correspond to the ratio of the number of protons in each group (6H for the two methoxy groups, 4H for the two methylene groups, and 10H for the two phenyl rings).

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Functional GroupExpected Chemical Shift (ppm)Multiplicity
Methoxy (–OCH₃)3.5 - 4.5Singlet
Methylene (–CH₂–)2.5 - 3.5Singlet
Phenyl (–C₆H₅)7.0 - 7.5Multiplet

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the methoxy group (–OCH₃) is expected to appear in the range typical for ether-like carbons. The methylene carbon (–CH₂–) of the benzyl group will be shifted downfield due to its attachment to the tin atom. The aromatic carbons of the phenyl ring will appear in the characteristic aromatic region, with the ipso-carbon (the carbon directly attached to the methylene group) showing a distinct chemical shift from the ortho, meta, and para carbons. The intensity of signals for quaternary carbons, such as the ipso-carbon, is often lower than that of protonated carbons. hmdb.ca

Furthermore, coupling between the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) and the carbon atoms can be observed. The one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C), provides valuable information about the s-character of the Sn-C bond and the coordination number of the tin atom. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift (ppm)
Methoxy (–OCH₃)50 - 60
Methylene (–CH₂–)30 - 40
Phenyl (–C₆H₅)120 - 140

Tin-119 NMR spectroscopy is a highly sensitive probe of the local environment around the tin atom. britannica.com The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the nature of the substituents and the coordination number of the tin atom, covering a very wide range of over 5000 ppm. For a tetracoordinate organotin compound like this compound in a non-coordinating solvent, the ¹¹⁹Sn chemical shift would be expected in a specific region. Changes in this chemical shift upon addition of a coordinating solvent can indicate an increase in the coordination number of the tin atom. researchgate.net

Solid-state NMR, particularly ¹¹⁷Sn Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR, is a powerful technique for studying the structure of organotin compounds in the solid state. This technique can provide information about the coordination environment of the tin atom, including the presence of intermolecular interactions that may lead to higher coordination numbers in the solid state than in solution. While specific solid-state NMR data for this compound is not available, studies on other organotin compounds demonstrate its utility in elucidating solid-state structures.

Table 3: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

Coordination Number of TinTypical Chemical Shift Range (ppm)
4+200 to -60
5-90 to -340
6-210 to -515

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of the chemical bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

C-H stretching vibrations of the aromatic and aliphatic (methylene and methoxy) groups, typically observed in the 3100-2800 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, which appear in the 1600-1450 cm⁻¹ region.

C-O stretching vibrations of the methoxy groups, expected around 1100-1000 cm⁻¹.

Sn-C stretching vibrations , which are characteristic of organotin compounds and typically appear in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Sn-O stretching vibrations , also found in the lower frequency region, generally between 450-600 cm⁻¹.

Table 4: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Benzyl (Aromatic C-H)Stretching3100 - 3000
Methylene/Methoxy (C-H)Stretching3000 - 2800
Benzyl (C=C)Stretching1600 - 1450
Methoxy (C-O)Stretching1100 - 1000
Tin-Carbon (Sn-C)Stretching500 - 600
Tin-Oxygen (Sn-O)Stretching450 - 600

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. When a molecule is introduced into a mass spectrometer, it is ionized, often leading to the formation of a molecular ion (M⁺). This molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the molecule's structure.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple isotopes of tin, this peak would appear as a characteristic cluster of peaks.

The fragmentation of the molecular ion would likely involve the cleavage of the tin-carbon and tin-oxygen bonds. Common fragmentation pathways for organotin compounds include the loss of organic substituents or alkoxide groups. Therefore, fragment ions corresponding to the loss of a benzyl group ([M - C₇H₇]⁺), a methoxy group ([M - OCH₃]⁺), or combinations thereof would be expected. The relative abundance of these fragment ions can provide further structural information.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

Fragment IonDescription
[ (C₆H₅CH₂)₂Sn(OCH₃)₂ ]⁺Molecular Ion (M⁺)
[ (C₆H₅CH₂)Sn(OCH₃)₂ ]⁺Loss of a benzyl radical
[ (C₆H₅CH₂)₂Sn(OCH₃) ]⁺Loss of a methoxy radical
[ Sn(OCH₃)₂ ]⁺Loss of two benzyl radicals
[ (C₆H₅CH₂)₂Sn ]⁺Loss of two methoxy radicals
[ C₇H₇ ]⁺Benzyl cation (tropyllium ion)

Mössbauer Spectroscopy for Tin Environments

For tetravalent organotin compounds, the isomer shift (δ) typically falls within a specific range that is sensitive to the electronegativity of the substituents attached to the tin atom. The quadrupole splitting (ΔE_Q) provides information about the asymmetry of the electric field gradient around the tin nucleus. A non-zero quadrupole splitting indicates a distortion from a perfect tetrahedral or octahedral geometry.

In diorganotin(IV) compounds with the general formula R₂SnX₂, the magnitude of the quadrupole splitting is particularly informative for determining the C-Sn-C bond angle. For instance, a larger quadrupole splitting value is generally associated with a greater deviation from a tetrahedral geometry, often indicating a higher coordination number through intermolecular associations.

Based on studies of various diorganotin compounds, it is anticipated that this compound would exhibit an isomer shift characteristic of a tin(IV) center. The quadrupole splitting would be expected to be sensitive to the coordination environment of the tin atom. If the compound exists as a discrete monomer with a distorted tetrahedral geometry, a moderate quadrupole splitting would be expected. However, if it forms dimeric or polymeric structures through oxygen bridging, leading to a higher coordination number (vide infra), a larger quadrupole splitting value would be anticipated, reflecting the increased asymmetry at the tin center.

Table 1: Representative ¹¹⁹Sn Mössbauer Spectroscopic Data for Diorganotin(IV) Compounds

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)
Me₂SnCl₂1.553.55
n-Bu₂SnCl₂1.653.50
Ph₂SnCl₂1.402.85
Me₂Sn(NCS)₂1.433.97

Note: Data is sourced from representative literature on organotin compounds and is provided for comparative purposes.

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search of the crystallographic literature did not yield a specific single-crystal X-ray diffraction study for this compound. The determination of its precise solid-state structure would require the growth of suitable single crystals and subsequent analysis. uol.dersc.orgnih.gov

The general methodology for single-crystal X-ray diffraction involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector, and the intensities and positions of the diffraction spots are used to solve the crystal structure. uol.de This powerful technique provides a three-dimensional map of the electron density within the crystal, from which the atomic positions can be determined with high precision.

Analysis of Tin Coordination Geometry (e.g., tetrahedral, trigonal bipyramidal, octahedral)

In the absence of a specific crystal structure for this compound, the coordination geometry of the tin atom can be predicted based on trends observed in related diorganotin(IV) alkoxides and other similar compounds. nih.gov

For a monomeric this compound molecule, a distorted tetrahedral geometry around the tin atom would be expected. The four ligands—two benzyl groups and two methoxy groups—would be directly bonded to the tin center.

However, diorganotin(IV) alkoxides have a strong tendency to form higher-coordinate species through the bridging of the oxygen atoms of the alkoxide groups. This can lead to trigonal bipyramidal or octahedral coordination geometries around the tin atom.

In a dimeric structure, two this compound units could associate via bridging methoxy groups, resulting in a five-coordinate, trigonal bipyramidal geometry for each tin atom. In such a scenario, the two benzyl groups and one terminal methoxy group would occupy the equatorial positions, while the bridging methoxy groups would occupy the axial positions.

Further association could lead to a polymeric chain, where each tin atom achieves an octahedral coordination by being bridged by two oxygen atoms from neighboring molecules. In this case, the two benzyl groups would likely adopt a trans configuration in the equatorial plane, with the bridging oxygen atoms in the axial positions. The specific geometry adopted would depend on the steric bulk of the benzyl groups and the packing forces within the crystal lattice.

Examination of Molecular and Supramolecular Architectures (e.g., Dimeric, Polymeric)

The molecular and supramolecular architecture of this compound is likely to be dominated by the formation of aggregates through Sn-O···Sn bridges. Diorganotin(IV) dialkoxides, R₂Sn(OR')₂, are well-known to form associated structures in the solid state.

The most probable arrangements are dimeric or polymeric structures. A dimeric structure would involve the formation of a central four-membered Sn₂O₂ ring. This has been observed in the crystal structures of several diorganotin dialkoxides.

Conformational Dynamics Studies

Specific studies on the conformational dynamics of this compound are not available in the current literature. However, general principles of conformational analysis in organometallic compounds can be applied.

The primary conformational flexibility in this compound would arise from the rotation around the Sn-C bonds of the benzyl groups and the Sn-O bonds of the methoxy groups. In a monomeric, tetrahedrally coordinated state, rotation around these bonds would be relatively facile.

In solution, variable-temperature NMR spectroscopy could potentially be used to probe these conformational dynamics. Changes in the NMR spectra as a function of temperature could provide information on the energy barriers associated with bond rotations and any dynamic equilibria between different conformational isomers.

If the compound exists as a dimer or polymer in solution, more complex dynamic processes could be at play, such as the breaking and reforming of the Sn-O bridges. These processes would likely have higher activation energies and could potentially be studied by dynamic NMR techniques. The specific nature of any conformational dynamics would be intimately linked to the aggregation state of the compound in the solvent used.

Chemical Reactivity and Mechanistic Investigations of Dimethoxystannanes

Reactions Involving Tin-Oxygen Cleavage and Formation

The tin-oxygen (Sn-O) bonds in dibenzyl(dimethoxy)stannane are central to its synthesis and reactivity. These bonds are typically formed through nucleophilic substitution reactions. For instance, the synthesis of dialkyl(dimethoxy)stannanes often proceeds via the reaction of the corresponding dialkyltin dihalide (e.g., dibenzyldichlorostannane) with a methoxide (B1231860) source like sodium methoxide. researchgate.netgoogle.com This reaction involves the displacement of halide ligands by methoxide ions, establishing the Sn-O linkages.

Conversely, the Sn-O bonds are susceptible to cleavage, particularly under acidic conditions. Reaction with carboxylic acids can lead to the cleavage of the Sn-O bond and formation of organotin carboxylates, demonstrating the lability of the methoxy (B1213986) groups. researchgate.net The general reactivity of the tin-oxygen bond is a critical aspect, as its formation and cleavage are fundamental steps in the synthesis of more complex organooxotin assemblies. researchgate.net The reaction of atomic tin with molecular oxygen to form tin-oxygen bonds has also been studied, highlighting the fundamental thermodynamics and kinetics of Sn-O bond formation, which can provide insight into the stability and decomposition pathways of organotin oxides and alkoxides. uhmreactiondynamics.org

Transformations of Organic Moieties (e.g., Benzyl (B1604629) Groups)

The benzyl groups attached to the tin center are not mere spectators; they actively participate in a variety of chemical transformations. The nature of the tin-carbon (Sn-C) bond, which is weaker and more polarizable than a carbon-carbon bond, facilitates these reactions. Benzylstannanes are particularly noted for the facile cleavage of the Sn-C bond compared to their alkyl or aryl counterparts. researchgate.net

The Sn-C bond in benzyltin compounds can undergo homolytic cleavage to generate benzyl radicals. This process can be initiated thermally or photochemically. For example, the iodine-mediated thermolysis of bis(arylmethyl)tin dichlorides is a known method that proceeds through the homolytic cleavage of Sn-C bonds. researchgate.net This reaction generates arylmethyl radicals, which can then be trapped or participate in further reactions, such as attacking an aromatic solvent to form diarylmethanes. researchgate.net While stannylenes (divalent tin compounds) are more commonly associated with radical generation, the principles of Sn-C bond homolysis are relevant to tetravalent species like this compound under forcing conditions. rsc.org

The phenyl rings of the benzyl groups in this compound can undergo electrophilic aromatic substitution (SEAr) reactions. makingmolecules.comwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The substituent already on the ring dictates the rate and regioselectivity (the position of the incoming electrophile). wikipedia.org

The –CH₂Sn(OCH₃)₂CH₂Ph group attached to the benzene (B151609) ring acts as an electron-donating group through the inductive effect, thereby activating the ring towards electrophilic attack. Activating groups make the reaction faster than with unsubstituted benzene and direct the incoming electrophile to the ortho and para positions. wikipedia.orgmasterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized cationic intermediate (an arenium ion), followed by deprotonation to restore aromaticity. makingmolecules.commasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Substituent Type on Benzene RingActivating/DeactivatingDirecting EffectExamples of Reactions
Electron Donating Groups (e.g., -CH₂R)Activatingortho, paraNitration, Halogenation, Friedel-Crafts
Electron Withdrawing Groups (e.g., -NO₂)DeactivatingmetaNitration, Sulfonation
Halogens (e.g., -Cl, -Br)Deactivatingortho, paraHalogenation

Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental in organic chemistry, typically involving the attack of a nucleophile on an electrophilic center, such as the carbon atom of a carbonyl group. libretexts.orglibretexts.org While this compound itself is not a typical nucleophile, it can participate in reactions that involve nucleophilic addition steps. For example, the transfer of a benzyl group from the tin atom to an electrophile, such as an aldehyde or ketone, can be facilitated by catalysts. This process is conceptually similar to the addition of an organometallic reagent (like a Grignard or organolithium) to a carbonyl, where the organic group acts as the nucleophile. organic-chemistry.orgkhanacademy.org

Furthermore, the tin center in this compound is electrophilic and can be attacked by nucleophiles, leading to the formation of hypercoordinate tin species where the tin atom has a coordination number greater than four. The reactivity of the tin compound can be significantly altered by such nucleophilic coordination. The addition of enolates to diradicals derived from enediynes represents an alternative pathway for forming C-C bonds with aromatic systems, showcasing nucleophilic addition to highly reactive intermediates. researchgate.net

Influence of Ligand Environment on Reaction Pathways

The intrinsic ligands define the fundamental properties of the molecule. The methoxy groups are relatively good leaving groups, facilitating reactions that involve Sn-O bond cleavage. researchgate.net The benzyl groups, attached via the relatively weak Sn-C bond, are susceptible to cleavage, either homolytically to form radicals or heterolytically in transmetalation steps. researchgate.net

Coordination Chemistry of Organotin Dimethoxides

Metal-Ligand Interactions in Organotin(IV) Complexes

The coordination sphere of organotin(IV) complexes is defined by the interactions between the central tin atom and its surrounding ligands. In dibenzyl(dimethoxy)stannane, the primary interactions are the Sn-C bonds with the benzyl (B1604629) groups and the Sn-O bonds with the methoxide (B1231860) ligands. The nature of these bonds dictates the geometry and stability of the complex.

Organotin(IV) cations are considered Lewis acids, with their acidity varying based on the number of organic substituents (RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺). researchgate.net This allows them to form stable complexes with a variety of Lewis basic ligands containing donor atoms such as oxygen, nitrogen, and sulfur. researchgate.netnih.gov The metal-carbon bond in organometallic compounds like these is generally highly covalent. wikipedia.org

The geometry around the tin center in organotin(IV) complexes can vary from tetrahedral to trigonal bipyramidal, octahedral, or even higher coordination numbers. researchgate.netresearchgate.net While simple tetraorganotins (R₄Sn) are typically tetrahedral, the presence of electronegative substituents like methoxide groups in this compound facilitates the expansion of the coordination sphere. researchgate.net This is due to the availability of empty 5d orbitals on the tin atom that can accept electron pairs from donor ligands. researchgate.net In the solid state, diorganotin(IV) compounds often exhibit higher coordination numbers through intermolecular interactions. nih.gov

Table 1: Typical Coordination Geometries in Organotin(IV) Complexes

Coordination NumberGeometryExample Type
4TetrahedralR₄Sn
5Trigonal BipyramidalR₃SnX·L
6OctahedralR₂SnX₂·L₂
7Pentagonal Bipyramidal[SnR₂L¹]n

This table illustrates common coordination geometries observed in organotin(IV) complexes. R represents an organic substituent, X is a halide or other anionic ligand, and L is a neutral donor ligand.

Role of Methoxide Ligands in Coordination Sphere

The methoxide ligands in this compound play a crucial role in defining its structural chemistry. Alkoxide ligands, including methoxides, are known to act as bridging ligands, connecting two or more tin centers. This bridging ability is a key factor in the formation of oligomeric and polymeric structures. orientjchem.org

In solution, dialkyltin methoxide halides have been shown to exist in equilibrium between monomeric species and associated symmetrical dimers. rsc.org The methoxide groups can form Sn-O-Sn bridges, leading to the self-assembly of larger, more complex architectures. This behavior is analogous to the well-known structural chemistry of Grignard reagents. rsc.org The formation of these bridges significantly influences the coordination number of the tin atom, often increasing it from four in a hypothetical monomer to five or six in the associated species.

Formation of Homometallic and Heterometallic Complexes

The ability of methoxide ligands to bridge metal centers facilitates the formation of both homometallic and heterometallic complexes. Homometallic complexes of organotin alkoxides can form a variety of structures, including dimers, tetramers, and even more complex arrangements like ladders and drums. mdpi.com

Heterometallic complexes can be formed when the methoxide oxygen atoms of this compound coordinate to a different metal center. This allows for the construction of multi-metal assemblies with potentially novel properties and applications. The organotin moiety in such complexes can act as a metallo-ligand, providing a pre-organized coordination environment for the second metal.

Ligand Design Principles for Tunable Coordination Environments

The coordination environment around the tin atom in organotin complexes can be systematically tuned by modifying the ligands. york.ac.ukrsc.org The steric and electronic properties of the organic substituents (the R groups) and the coordinating ligands play a critical role in determining the final structure and reactivity of the complex. nih.gov

For instance, increasing the steric bulk of the organic groups attached to the tin atom can prevent the formation of higher-order structures, favoring monomeric or dimeric species. Conversely, smaller organic groups allow for greater flexibility in the coordination sphere, enabling the formation of extended polymeric networks. nih.gov The choice of the coordinating ligand is also paramount; multidentate ligands can enforce specific coordination geometries and lead to the formation of stable chelate rings. nih.govyoutube.com This principle is widely used in the design of organotin-based catalysts and materials with desired properties. york.ac.ukrsc.org The versatility in ligand design allows for the fine-tuning of the optoelectronic properties of organotin complexes by modulating the chemical nature of the ligands. mdpi.com

Catalytic Applications of Organotin Dimethoxides

General Catalytic Principles of Organotin Compounds

The catalytic activity of organotin compounds is fundamentally linked to the properties of the tin atom and the organic and inorganic groups attached to it. gelest.com Organotins of the general formula R₂SnX₂, such as dialkyltin dimethoxides, are particularly effective catalysts. google.com Their catalytic function can be understood through several key principles:

Lewis Acidity : The tin center in organotin compounds acts as a Lewis acid, capable of coordinating with electron-donating species. lupinepublishers.comresearchgate.net This acidity is influenced by the nature of the organic (R) and anionic (X) groups. The electronegativity of these groups affects the electron density at the tin atom, thereby modulating its Lewis acidic character and, consequently, its catalytic activity. gelest.comresearchgate.net

Coordination Expansion : The tin atom possesses accessible, low-lying 5d orbitals, which allow it to expand its coordination number beyond four. gelest.com This ability is crucial for the catalytic cycle, as it enables the formation of penta- or hexa-coordinated intermediates by associating with reactant molecules, such as alcohols or isocyanates. gelest.comnih.gov

Ligand Lability : The anionic ligands (X groups), like methoxide (B1231860) in Dibenzyl(dimethoxy)stannane, are often labile. gelest.com They can be readily exchanged or participate in reactions, such as insertion reactions. For instance, in urethane (B1682113) formation, a proposed mechanism involves the insertion of an isocyanate into a Sn-O bond of an organotin alkoxide. lupinepublishers.com Similarly, in esterification and transesterification reactions, the catalyst often operates by forming an intermediate with the alcohol or carboxylic acid reactant. gelest.comatamankimya.com

Structure-Activity Relationship : The catalytic activity is highly dependent on the structure of the organotin compound. For reactions like the synthesis of dialkyl carbonates from urea (B33335) and alcohols, the order of catalytic activity for organotin compounds is generally observed as R₄Sn < R₃SnX << R₂SnX₂. google.com This highlights the superior performance of dialkyltin(IV) compounds in many catalytic applications.

Catalysis in Carbonate Synthesis

Organotin compounds, including dialkyltin dimethoxides, are effective catalysts for the synthesis of dialkyl carbonates (DACs), which are considered "green chemicals" due to their low toxicity and biodegradability. rsc.org A key application is the direct synthesis from carbon dioxide and alcohols.

The direct synthesis of DACs from CO₂ and alcohols is an atom-economical and environmentally attractive route. rsc.orgmdpi.com However, the reaction is thermodynamically unfavorable and limited by a low equilibrium constant, primarily due to the co-production of water. mdpi.comresearchgate.netrsc.org

2 ROH + CO₂ ⇌ (RO)₂CO + H₂O

Organotin catalysts, such as dibutyltin (B87310) oxide and dialkyldimethoxystannanes, have been shown to effectively catalyze this conversion. researchgate.netscilit.com For example, the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO₂ can be achieved using these catalysts. scilit.com The reaction typically requires elevated temperatures and pressures to proceed. scilit.com A key challenge is overcoming the equilibrium limitation, which necessitates the removal of water from the reaction system. researchgate.netrsc.org

To drive the equilibrium towards the product side in DAC synthesis, the removal of water is essential. researchgate.netresearchgate.net This is commonly achieved by incorporating a dehydrating agent into the reaction system. Various agents have been explored, including:

Orthoesters : These have been used in combination with dibutyltin(IV) oxide catalysts to achieve high yields of diethyl carbonate from ethanol (B145695) and CO₂. researchgate.net

Alkoxysilanes : These serve as recoverable dehydrating agents, leading to moderate yields of various dialkyl carbonates. researchgate.net

2,2-Dimethoxypropane (DMP) : This organic dehydrating agent has been shown to improve methanol conversion in DMC synthesis, though it can introduce side reactions that decrease selectivity. rsc.orgnih.gov

Molecular Sieves : These can be used to adsorb the water produced, shifting the equilibrium towards the carbonate product. researchgate.netnih.gov

The catalytic mechanism for carbonate formation using dialkyldimethoxystannanes like [R₂Sn(OCH₃)₂] involves the insertion of CO₂ into the Sn-OCH₃ bond. scilit.com DFT (Density Functional Theory) calculations on the [(CH₃)₂Sn(OCH₃)₂]₂/CO₂ system suggest that this insertion is an exothermic process occurring via a concerted Lewis acid-base interaction between the tin center and the oxygen of the methoxy (B1213986) group. scilit.com Under reaction conditions, the dimeric catalyst is believed to exist in equilibrium with a more reactive monomeric species, which readily undergoes CO₂ insertion at both Sn-OCH₃ bonds. scilit.com The resulting hemicarbonate intermediate can then react with an alcohol molecule to yield the dialkyl carbonate. researchgate.net

Kinetic studies provide crucial insights into the reaction mechanism and catalyst performance. For the formation of dimethyl carbonate (DMC) from CO₂ and methanol catalyzed by the dimeric complex [n-Bu₂Sn(OCH₃)₂]₂, experimental kinetics have been investigated. scilit.com

The research revealed that under typical reaction conditions (357–423 K, 10–20 MPa), the initial reaction rates were consistent across different reaction media (CO₂/toluene, supercritical CO₂, and CO₂/methanol). scilit.com This consistency supports the hypothesis that the catalytically active species is a monomeric di-n-butyltin(IV) compound, formed by the dissociation of the dimer. scilit.com An intramolecular mechanism was proposed based on these findings.

The Arrhenius activation energy for the synthesis of DMC via this mechanism was determined to be 104 ± 10 kJ mol⁻¹. scilit.com This value provides a quantitative measure of the temperature sensitivity of the reaction rate. Such kinetic data are vital for optimizing reaction conditions and designing more efficient catalytic processes for CO₂ utilization.

Applications in Polymer Synthesis

Organotin compounds are among the most versatile and widely used catalysts in polymer chemistry. lupinepublishers.comatamankimya.com They are particularly effective in catalyzing polymerization reactions such as the formation of polyurethanes, polyesters, and silicones. atamankimya.comreaxis.comwikipedia.org

Dialkyltin compounds, including oxides, carboxylates, and alkoxides, are staple catalysts in several key polymerization processes:

Polyurethanes : Organotin catalysts, such as dibutyltin dilaurate, are highly effective in promoting the reaction between isocyanates and polyols to form polyurethane polymers. atamankimya.comtrea.comgoogle.com The mechanism is often proposed to involve the tin catalyst acting as a Lewis acid or undergoing a direct insertion of the isocyanate into a tin-oxygen bond. lupinepublishers.comlupinepublishers.com

Polyesters : In the synthesis of polyesters through esterification and polycondensation reactions, organotin catalysts like dibutyltin oxide are used to achieve high reaction rates and product purity, typically at temperatures between 210°C and 240°C. atamankimya.com They are often preferred over strong acids or bases as they minimize side reactions. gelest.com DFT studies on the esterification of terephthalic acid and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) using a dimethyl tin oxide catalyst suggest a mechanism involving an intramolecular acyl-transfer from a tin complex. nih.gov

Silicones : Room-temperature vulcanizate (RTV) silicones rely on organotin catalysts for curing (crosslinking). reaxis.comwikipedia.org The catalysis of these organosilane systems begins with the hydrolysis of the organotin compound to form an organotin hydroxide (B78521), which is the true catalytic species. adhesivesmag.com

Polystannanes : While less common, organotin compounds themselves can be polymerized. For instance, dialkylstannanes (R₂SnH₂) can be converted to linear poly(dialkylstannane)s using catalysts like Wilkinson's catalyst, [RhCl(PPh₃)₃]. researchgate.netethz.ch

The specific choice of organotin catalyst can be tailored by selecting the appropriate organic ligands to achieve desired reactivity and compatibility with the polymer system. reaxis.com

Specific Role of this compound Analogs in Controlled Polymerization

While specific studies detailing the use of this compound in controlled polymerization are not extensively documented in readily available literature, the behavior of analogous organotin compounds, particularly in ring-opening polymerization (ROP) of lactones, provides significant insights into its potential catalytic role. Organotin compounds are well-established catalysts for the ROP of cyclic esters, such as lactones and lactides. dntb.gov.ua The mechanism of this catalysis is a subject of ongoing research, but it is generally accepted that the organotin compound acts as a coordination-insertion catalyst.

In the context of controlled polymerization, the goal is to achieve predictable molecular weights, narrow molecular weight distributions (low dispersity), and control over the polymer chain ends. For organotin-catalyzed ROP, the presence of an alcohol initiator is crucial for achieving these characteristics. The polymerization is believed to proceed via an alcohol-activating mechanism. researchgate.net In this process, the organotin catalyst, such as an organotin alkoxide, activates the alcohol initiator, which then attacks the monomer.

The role of dibenzyltin compounds, more broadly, has been noted in polymerization catalysis. For instance, the catalytic activity of various aliphatic tertiary amines in the ring-opening polymerizations of trimethylene carbonate (TMC) and L-lactide (L-LA) has been studied, revealing that the relationships between polymer molecular weight and monomer conversion were linear, which is consistent with a living polymerization character. researchgate.net While not directly involving this compound, this highlights the ongoing research into catalysts for controlled ROP.

The general mechanism for organotin-catalyzed ROP in the presence of an alcohol (ROH) can be envisioned as follows:

Initiation: The organotin catalyst coordinates with the alcohol, making it a more potent nucleophile. This activated alcohol then attacks the carbonyl carbon of the lactone monomer, leading to the ring-opening and the formation of a linear monomer unit with a hydroxyl end group.

Propagation: The newly formed hydroxyl end group, activated by the organotin catalyst, can then attack another lactone monomer, and this process repeats, leading to the growth of the polymer chain.

Chain Transfer and Termination: Ideally, in a controlled polymerization, chain transfer and termination reactions are minimized.

The structure of the organotin catalyst plays a significant role in its activity and selectivity. For this compound, the methoxy groups are the likely sites of reaction, potentially being exchanged with the initiator alcohol. The benzyl (B1604629) groups influence the steric and electronic properties of the tin center, which in turn affects the coordination of the monomer and initiator and, consequently, the polymerization kinetics and control.

Catalyst Recycling and Performance in Polymerization

The recycling and reuse of catalysts are critical aspects of sustainable polymer production, aiming to reduce costs and minimize environmental impact. For organotin catalysts, including potentially this compound, several strategies for recycling can be considered.

One approach involves the chemical recycling of the polymer itself, which can lead to the recovery of the monomer and potentially the catalyst. digitellinc.comrsc.org For instance, in the context of polyesters, depolymerization can be induced to regenerate the monomer, from which the catalyst could be separated. This is particularly relevant for polymers designed for a circular economy.

Another strategy focuses on the separation of the catalyst from the polymer product. This can be challenging as organotin catalysts are often soluble in the reaction medium. Techniques such as precipitation of the polymer in a non-solvent for the catalyst, or the use of supported catalysts, could be employed.

The performance of recycled organotin catalysts would need to be carefully evaluated. Key performance indicators include:

Catalytic Activity: The ability of the recycled catalyst to achieve a high rate of polymerization.

Control over Polymerization: The ability to produce polymers with the desired molecular weight and low dispersity.

Stereoselectivity: For certain monomers, the ability to control the stereochemistry of the resulting polymer.

Research into the catalytic recycling of post-consumer polyolefins offers a model for how such processes might be designed. This involves transforming the polyolefins into telechelic macromonomers that can be repolymerized, with the potential to recover and reuse the catalyst in subsequent cycles. digitellinc.com

Other Catalytic Transformations

Beyond polymerization, organotin compounds are versatile catalysts in various organic transformations. While specific applications of this compound are not widely reported, its precursor, dibenzyltin dichloride, is a key intermediate in the synthesis of other organotin compounds used as stabilizers for halogen-containing resins. google.com The direct synthesis of dibenzyltin dichloride from metallic tin and benzyl chloride has been a subject of study. google.comacs.org

The catalytic activity of dibenzyltin compounds has been noted in the synthesis of polyurethanes. documentsdelivered.com Polyurethanes are typically formed by the reaction of a polyisocyanate with a polyol, and organotin compounds are known to be effective catalysts for this reaction. researchgate.netl-i.co.uk They are believed to function by activating the hydroxyl group of the polyol, facilitating its reaction with the isocyanate.

The general catalytic utility of organotin compounds suggests that this compound could potentially find applications in other reactions, such as transesterification, due to the reactivity of the tin-alkoxide bond.

Theoretical and Computational Investigations of Dibenzyl Dimethoxy Stannane Systems

Quantum Chemical Calculation Methods (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are instrumental in understanding the intricacies of molecular systems. For organotin compounds like dibenzyl(dimethoxy)stannane, Density Functional Theory (DFT) has emerged as a powerful and widely used method. epstem.netresearchgate.net DFT strikes a balance between computational cost and accuracy, making it suitable for relatively large molecules.

Commonly employed functionals for such studies include B3LYP and B3PW91, which have demonstrated reliability in predicting the geometric and electronic properties of organometallic compounds. epstem.net The choice of basis set is also crucial; for tin-containing molecules, a basis set like SDD (Stuttgart/Dresden) is often used for the tin atom to account for relativistic effects, while Pople-style basis sets such as 6-311G(d,p) are typically applied to the lighter atoms (C, H, O). epstem.netresearchgate.net

These calculations can predict various molecular properties, including optimized geometry, bond lengths, bond angles, and vibrational frequencies. The calculated vibrational frequencies, when scaled by an appropriate factor, can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Elucidation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides a window into the dynamic processes of chemical reactions, allowing for the mapping of reaction mechanisms and the exploration of potential energy surfaces. wikipedia.orgnih.gov For a compound like this compound, which could potentially be used in cross-coupling reactions, understanding its reaction pathways is of great interest.

Identification of Transition States and Activation Barriers

A key aspect of elucidating a reaction mechanism is the identification of transition states, which are the high-energy structures that connect reactants to products. wikipedia.org By locating these transition states on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. nih.gov This information is critical for predicting reaction rates and understanding the feasibility of a proposed mechanistic step. For instance, in a hypothetical reaction involving ligand substitution on the tin center, DFT calculations could be used to model the transition state and determine the energy required for this process.

Pathways for Ligand Exchange and Dissociation

This compound possesses two types of ligands attached to the central tin atom: benzyl (B1604629) groups and methoxy (B1213986) groups. The exchange or dissociation of these ligands is fundamental to its reactivity. Computational models can be employed to investigate the energetics of these processes. For example, the dissociation of a methoxy ligand could be a key step in a reaction. The energy required for this dissociation can be calculated, providing insight into the lability of the Sn-O bond compared to the Sn-C bond. Different pathways, such as associative (where a new ligand coordinates before another one leaves) or dissociative (where a ligand leaves first to create a vacant site), can be modeled to determine the most likely mechanism. wikipedia.org

Modeling of Electronic Structure and Bonding

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom. This information reveals the polarity of the bonds and can help identify sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D
Mulliken Charge on Sn +1.2

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures and energetics, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement of the molecule and its interaction with its environment, such as a solvent.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation of the benzyl and methoxy groups. It can also be used to simulate how the molecule interacts with solvent molecules, which can influence its reactivity. In the context of a reaction, MD can help to explore the conformational landscape of the reactants and identify favorable orientations for a reaction to occur.

Table 2: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

Parameter Value/Setting
System One molecule of this compound in a box of solvent
Solvent Tetrahydrofuran (THF)
Force Field A suitable force field for organometallic compounds
Temperature 298 K
Pressure 1 atm

Note: The parameters in this table are illustrative and represent a typical setup for an MD simulation.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies

The traditional synthesis of organotin compounds often involves multi-step procedures and the use of hazardous reagents. A primary future research direction will be the development of more sustainable and environmentally benign methods for the preparation of dibenzyl(dimethoxy)stannane. A common precursor, dibenzyltin dichloride, can be synthesized directly from metallic tin and benzyl (B1604629) chloride. acs.orggoogle.comsci-hub.st Research in this area will likely focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve exploring direct, one-pot syntheses from readily available starting materials.

Green Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or biodegradable solvents, to replace traditional volatile organic compounds (VOCs). The direct synthesis of dibenzyltin chloride has been shown to be effective in water or toluene. sci-hub.st

Catalytic Routes: Developing catalytic methods for the synthesis of the dibenzyltin backbone, which would reduce the need for stoichiometric reagents and potentially lower reaction temperatures and times.

Renewable Feedstocks: Exploring the potential of using benzyl derivatives sourced from renewable biomass as a long-term goal for sustainable production.

Synthetic Parameter Traditional Approach Sustainable Goal
Starting Materials Grignard or organolithium reagents, tin tetrachlorideMetallic tin, benzyl chloride, methanol (B129727)
Solvents Anhydrous organic solvents (e.g., THF, toluene)Water, ethanol (B145695), or solvent-free conditions
Byproducts Magnesium or lithium salts, stoichiometric wasteMinimal byproducts, easily recyclable materials
Energy Input Often requires elevated temperatures and prolonged reaction timesLower reaction temperatures, use of microwave or flow reactors

Discovery of Novel Catalytic Transformations

Organotin compounds are known for their catalytic activity in a variety of organic transformations, including esterification, transesterification, and the formation of polyurethanes. rjpbcs.comwikipedia.orggelest.com The unique combination of Lewis acidity at the tin center and the steric and electronic influence of the benzyl and methoxy (B1213986) groups in this compound makes it a compelling candidate for new catalytic applications.

Future research will likely focus on:

Lewis Acid Catalysis: Exploring its use as a Lewis acid catalyst in reactions such as Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions. The lability of the methoxy groups could be exploited for in-situ generation of a more potent Lewis acidic species.

Polymerization Catalysis: Investigating its potential as a catalyst for ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polymers.

Cross-Coupling Reactions: While the Stille reaction traditionally uses triorganotin reagents, research could explore the possibility of using diorganotin compounds like this compound under specific conditions, potentially offering different reactivity or selectivity. uobabylon.edu.iq

Design of Advanced Organotin-Based Materials with Tunable Properties

The incorporation of organotin moieties into polymeric or solid-state materials can impart unique thermal, mechanical, and optical properties. This compound can serve as a valuable building block or precursor for such materials.

Key research directions include:

Hybrid Organic-Inorganic Polymers: Using this compound as a monomer or cross-linking agent to create hybrid materials with enhanced thermal stability and refractive indices. The hydrolysis of the methoxy groups can lead to the formation of stannoxane (Sn-O-Sn) linkages, forming a polymer backbone.

Precursors for Thin Films: Investigating its use as a precursor in chemical vapor deposition (CVD) or sol-gel processes to deposit tin-containing thin films. These films could have applications in gas sensing, transparent conductive oxides, or as protective coatings.

Nonlinear Optical Materials: Computational studies on the related dibenzyltin dichloride suggest it may be a good candidate for nonlinear optical materials. researchgate.netiau.ir Similar investigations into this compound could reveal its potential in this area, with the potential for tuning optical properties by modifying the organic ligands.

Integration with Flow Chemistry and Continuous Processes

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better process control, and easier scalability. The integration of the synthesis and application of this compound into continuous flow systems is a promising area for future research.

Potential areas of exploration are:

Continuous Synthesis: Developing a flow process for the synthesis of this compound, potentially starting from the direct reaction of tin and benzyl chloride followed by in-line methoxylation. This would allow for safer handling of potentially hazardous intermediates and better control over reaction parameters.

Immobilized Catalysts: Immobilizing this compound or a derivative onto a solid support for use as a heterogeneous catalyst in a packed-bed flow reactor. This would simplify catalyst-product separation and enable catalyst recycling.

In-line Analysis: Coupling flow reactors with in-line analytical techniques, such as gas chromatography or spectroscopy, to enable real-time reaction monitoring and optimization. The analysis of organotin compounds by gas chromatography with a reactive-flow detector has been demonstrated. nih.gov

Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. Advanced in-situ spectroscopic techniques can provide invaluable insights into the role of this compound in chemical reactions.

Future studies will likely employ:

In-Situ NMR and IR Spectroscopy: To identify reactive intermediates and transition states in catalytic cycles involving this compound. This can help to elucidate the coordination environment of the tin center during the reaction. youtube.com

X-ray Absorption Spectroscopy (XAS): To probe the local electronic and geometric structure of the tin atom in both solid and solution phases under reaction conditions.

Computational Modeling: Combining experimental in-situ data with Density Functional Theory (DFT) calculations to build comprehensive models of reaction pathways and to predict the catalytic behavior of new organotin compounds. DFT calculations have already been used to study the properties of the precursor, dibenzyltin dichloride. researchgate.netiau.ir

Q & A

Q. What are the key physical and chemical properties of Dibenzyl(dimethoxy)stannane relevant to its handling in laboratory settings?

this compound (C₁₀H₂₄O₂Sn) is a tin-based organometallic compound with a molecular weight of 294.997 g/mol. Key properties include:

  • Density : 1.286 g/mL at 25°C.
  • Boiling Point : 136–139°C at 1 mmHg.
  • Refractive Index : 1.487 (at 20°C).
  • Hazards : Classified under GHS06 ("Danger") due to acute toxicity and potential skin/eye irritation .
    Methodological Note : Use inert atmospheres (e.g., nitrogen) during handling to prevent oxidation. Conduct reactions in fume hoods with PPE (gloves, goggles) to mitigate exposure risks .

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be ensured?

Synthesis typically involves tin-centered nucleophilic substitution. A general approach includes:

  • Step 1 : Reacting tin(IV) chloride with methoxide ions to form Sn(OCH₃)₄.
  • Step 2 : Substituting methoxy groups with benzyl groups via Grignard reagents (e.g., benzylmagnesium bromide).
    Purity Assurance :
  • Purification : Use vacuum distillation (1 mmHg pressure) to isolate the product, leveraging its low boiling range (136–139°C) .
  • Validation : Confirm purity via NMR (¹H, ¹³C, ¹¹⁹Sn) and elemental analysis. Monitor for residual benzyl or methoxy precursors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Key peaks include Sn-C stretches (~500–600 cm⁻¹) and Sn-O stretches (~450–550 cm⁻¹). Compare with monoisotopic stannane spectra for baseline validation .
  • NMR : ¹¹⁹Sn NMR is essential to confirm the tin coordination environment. Expected chemical shifts range from δ -200 to -400 ppm for tetracoordinated tin .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [C₁₀H₂₄O₂Sn]⁺ at m/z 294.997 .

Advanced Research Questions

Q. How do reaction conditions influence the thermal decomposition pathways of this compound?

Thermal decomposition studies reveal:

  • Pathway 1 : Homolytic cleavage of Sn-C bonds, generating benzyl radicals and methoxy-tin intermediates.
  • Pathway 2 : Recombination of radicals to form dibenzyl or stilbene derivatives, observed in mass spectrometry .
    Experimental Design :
  • Use deuterated analogs (e.g., PhCD₂CD₂Ph) to track radical recombination via isotopic labeling.
  • Conduct pyrolysis at controlled temperatures (100–200°C) under inert gas, analyzing products via GC-MS .

Q. What mechanistic insights exist for this compound’s role in catalytic surface reactions?

this compound may act as a precursor in surface modification or catalysis. For example:

  • Catalytic Decomposition : On steel surfaces, tin-based compounds can adsorb and decompose sulfides (e.g., dibenzyl disulfide) via ligand exchange, forming protective tin-sulfide layers .
    Methodology :
  • Use XPS or AES to analyze surface composition post-reaction.
  • Monitor reaction kinetics via time-resolved FTIR to identify intermediate species .

Q. How can contradictions in reported stability data for this compound be resolved?

Discrepancies in thermal stability may arise from:

  • Impurities : Trace moisture or oxygen accelerates decomposition. Ensure rigorous drying (e.g., molecular sieves) and inert storage.
  • Isotopic Effects : Deuterated analogs exhibit slower decomposition kinetics due to heavier isotopes .
    Data Analysis :
  • Compare thermogravimetric analysis (TGA) profiles under standardized conditions.
  • Cross-validate with computational models (DFT) to predict bond dissociation energies .

Q. What are the implications of this compound’s structure-activity relationships in biomedical research?

While not directly studied, structural analogs (e.g., dimethoxybenzyl groups) show bioactivity in HIV-1 reverse transcriptase inhibition. Hypothesized applications include:

  • Drug Design : As a tin-based scaffold for targeting metalloenzymes.
  • Radical Scavenging : Benzyl radicals may interact with biological free radicals .
    Experimental Validation :
  • Screen for cytotoxicity using in vitro assays (e.g., MTT).
  • Explore tin-ligand exchange with biomolecules via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.